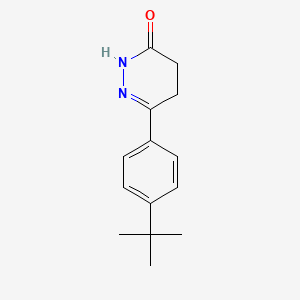

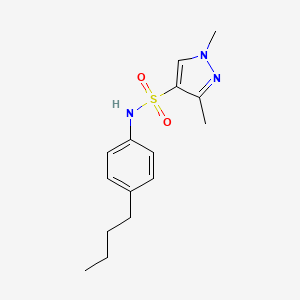

6-(4-tert-butylphenyl)-2,3,4,5-tetrahydropyridazin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of pyridazinone with a tert-butylphenyl group. Pyridazinones are a class of organic compounds with a six-membered ring containing two nitrogen atoms. The tert-butylphenyl group is a common substituent in organic chemistry, known for its bulky nature and ability to resist oxidation .

Molecular Structure Analysis

Again, without specific information on this compound, I can only speculate. Pyridazinones have a planar ring structure due to the sp2 hybridization of the ring atoms. The tert-butylphenyl group would likely add significant steric bulk to the molecule .Chemical Reactions Analysis

Pyridazinones can participate in a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The tert-butylphenyl group is generally quite stable and resistant to reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. Pyridazinones are typically solid at room temperature, and the presence of a tert-butylphenyl group could increase the compound’s hydrophobicity .科学的研究の応用

Porphyrin Metal-Organic Framework Sensors

Porphyrins and their derivatives exhibit remarkable photophysical properties, but their use in sensing applications is limited due to self-quenching and physiological instability. To overcome this, researchers have developed porphyrin metal-organic frameworks (MOFs). These MOFs combine the high surface area and porosity of MOFs with the fluorescent nature of porphyrins. Key points include:

- Applications : These MOFs can detect various targets, including metal ions, anions, explosives, biomolecules, pH levels, and toxins .

Organic Synthesis Intermediates

The compound is an essential raw material and intermediate in organic synthesis. Researchers use it to create more complex molecules, especially in pharmaceuticals, agrochemicals, and dyestuff production .

作用機序

Safety and Hazards

将来の方向性

The study of pyridazinone derivatives is an active area of research, particularly in the development of new pharmaceuticals. The introduction of different substituents, such as the tert-butylphenyl group, can significantly alter the properties of the compound, potentially leading to new applications .

特性

IUPAC Name |

3-(4-tert-butylphenyl)-4,5-dihydro-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-14(2,3)11-6-4-10(5-7-11)12-8-9-13(17)16-15-12/h4-7H,8-9H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEBHJXJLFNCNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Tert-butylphenyl)-2,3,4,5-tetrahydropyridazin-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3'-acetyl-7-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B6522854.png)

![N-(3'-acetyl-7-chloro-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B6522858.png)

![N-[3-(morpholin-4-yl)propyl]-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide](/img/structure/B6522862.png)

![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6522886.png)

![N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6522902.png)

![4-(dipropylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6522910.png)

![N-{thieno[2,3-d]pyrimidin-4-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6522922.png)

![N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide](/img/structure/B6522950.png)

![N-[(furan-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6522959.png)